molecular formula C11H18BNO4S B8120793 [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid

Cat. No.: B8120793
M. Wt: 271.15 g/mol
InChI Key: OCELUTZANROCLG-UHFFFAOYSA-N
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Description

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid (CAS 2377611-59-9) is a high-purity aryl boronic acid supplied at 98% purity . This compound serves as a critical building block in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form novel carbon-carbon bonds . This reaction is fundamental in constructing complex organic molecules, making this boronic acid derivative particularly valuable in medicinal chemistry for the development of pharmaceutical intermediates and biologically active compounds . Its unique structure, featuring the boronic acid group, allows it to act as a key intermediate in the preparation of potential therapeutics, including agents targeting specific enzymes or receptors in areas like oncology . As a Lewis acid, the compound can form reversible complexes with nucleophilic biological targets, which can be exploited in drug design to improve selectivity and modify pharmacokinetic properties . The diethylsulfamoyl moiety can influence the compound's physicochemical characteristics, potentially enhancing its application profile. This product is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Handle with care and refer to the Safety Data Sheet for proper handling protocols .

Properties

IUPAC Name

[4-(diethylsulfamoyl)-3-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELUTZANROCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N(CC)CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-Methylbromobenzene

The synthesis begins with chlorosulfonation of 3-methylbromobenzene to introduce the sulfonyl chloride group. This step typically employs chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h), yielding 4-bromo-3-methylbenzenesulfonyl chloride as an intermediate. The electrophilic aromatic substitution occurs preferentially at the para position due to the directing effects of the methyl and bromine groups.

Reaction Conditions

ParameterValue
Temperature0–5°C
ReagentClSO3H (excess)
SolventDichloromethane
Yield65–75%

Diethylamine Coupling to Form Sulfonamide

The sulfonyl chloride intermediate reacts with diethylamine in acetonitrile or tetrahydrofuran (THF) at room temperature, facilitated by a base such as triethylamine to scavenge HCl. This nucleophilic substitution produces 4-(diethylsulfamoyl)-3-methylbromobenzene, a critical precursor for subsequent borylation.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of the sulfonyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of diethylamine to sulfonyl chloride minimizes side reactions.

  • Yield : 80–85% after recrystallization from ethanol-water mixtures.

StepConditions
Lithiation–78°C, 1 h, THF
Borate QuenchingB(OiPr)3, –78°C to RT, 12 h
Hydrolysis1 M HCl, RT, 2 h
Overall Yield60–70%

Challenges and Mitigation

  • Side Reactions : Protodeboronation under acidic conditions is minimized by maintaining pH > 3 during hydrolysis.

  • Oxygen Sensitivity : Strict inert atmosphere (N2/Ar) prevents oxidation of the boronic acid to phenol derivatives.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Bis(pinacolato)diboron

Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl2) to mediate the coupling of 4-(diethylsulfamoyl)-3-methylbromobenzene with bis(pinacolato)diboron (B2pin2). The reaction proceeds in dioxane at 80–100°C, with potassium acetate (KOAc) as a base.

Representative Protocol

ComponentQuantity
Substrate1.0 equiv
B2pin21.5 equiv
Pd(dppf)Cl25 mol%
KOAc3.0 equiv
Temperature90°C, 12 h
Yield75–80%

Advantages Over Lithiation-Borylation

  • Functional Group Tolerance : Stable under Pd catalysis, avoiding incompatibility with sulfonamides.

  • Scalability : No cryogenic conditions required, enabling large-scale synthesis.

Direct C-H Borylation Strategies

Iridium-Catalyzed Borylation

While less common for polysubstituted arenes, Ir-catalyzed C-H borylation (e.g., using [Ir(COD)OMe]2 and dtbpy ligands) can theoretically introduce boronic acid groups directly. However, the electron-withdrawing sulfonamide group deactivates the ring, necessitating harsh conditions (150°C, 24 h) and resulting in modest yields (<30%).

Comparative Analysis of Methods

MethodYield (%)Temperature RangeScalabilityCost Efficiency
Lithiation-Borylation60–70–78°C to RTModerateHigh
Miyaura Borylation75–8080–100°CHighModerate
C-H Borylation<30150°CLowLow

Key Observations

  • Miyaura Borylation offers the best balance of yield and practicality for industrial applications.

  • Lithiation-Borylation remains valuable for small-scale, high-purity syntheses despite operational complexity.

Experimental Optimization and Troubleshooting

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) effectively separates boronic acid from pinacol byproducts.

  • Recrystallization : Ethanol-water mixtures (3:1) yield crystalline product with >95% purity.

Common Pitfalls

  • Protodeboronation : Avoid prolonged exposure to pH < 3 during workup.

  • Pd Residues : Chelating resins (e.g., SiliaBond Thiol) remove residual Pd catalysts post-reaction.

Applications and Derivatives

The boronic acid moiety enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while the sulfonamide group confers solubility and biological activity. Derivatives include:

  • Anticancer Agents : Boronic acid-based proteasome inhibitors.

  • Sensors : Saccharide recognition via boronic acid-diol interactions .

Chemical Reactions Analysis

Types of Reactions: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Boronic acids, including [4-(diethylsulfamoyl)-3-methylphenyl]boronic acid, have shown promising anticancer properties. The mechanism often involves the inhibition of proteasomes, which are critical for protein degradation in cancer cells. For instance, some boronic acids have been developed as proteasome inhibitors similar to bortezomib, a well-known anticancer drug used in treating multiple myeloma .

2. Antibacterial and Antiviral Properties
Recent studies have highlighted the antibacterial and antiviral activities of boronic acids. The structural characteristics of this compound may contribute to its effectiveness against various pathogens. For example, compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

3. Drug Delivery Systems
Boronic acids can form reversible covalent bonds with diols, making them suitable for drug delivery applications. This property allows for the design of targeted delivery systems where the drug is released in response to specific biological conditions, such as pH changes or the presence of certain biomolecules. This application is particularly relevant in cancer therapy, where localized drug release can minimize systemic side effects .

Chemical Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions
this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds. This reaction involves coupling aryl halides with boronic acids in the presence of a palladium catalyst. The ability to form carbon-carbon bonds efficiently makes this compound valuable in organic synthesis, particularly for creating complex molecules found in pharmaceuticals .

2. Polymer Chemistry
The incorporation of boronic acids into polymer structures has been explored for developing smart materials that respond to environmental stimuli. For instance, polymers containing boronic acid moieties can undergo reversible transformations based on pH or sugar concentrations, leading to applications in biosensors and drug delivery systems .

Case Studies

StudyApplicationFindings
Anticancer Activity Study Investigated the effects of various boronic acids on cancer cell linesThis compound demonstrated significant cytotoxicity against multiple myeloma cells similar to bortezomib .
Antibacterial Efficacy Evaluated the antibacterial properties against Gram-positive and Gram-negative bacteriaShowed promising results in inhibiting bacterial growth, suggesting potential as a therapeutic agent .
Drug Delivery System Development Developed a polymeric system incorporating boronic acidsThe system exhibited controlled release profiles under specific conditions, indicating its potential for targeted therapies .

Mechanism of Action

The mechanism of action of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This mechanism is widely studied and understood in the context of organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The diethylsulfamoyl group is a strong electron-withdrawing substituent due to the sulfonamide moiety, which may influence the compound’s acidity, solubility, and reactivity. Comparisons with structurally related boronic acids include:

Table 1: Key Properties of Analogous Boronic Acids
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
[4-(Methoxycarbonyl)-3-methylphenyl]boronic acid C₉H₁₁BO₄ 193.99 3-Me, 4-MeO₂C LogP = -0.54; Moderate water solubility
{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid C₁₄H₁₄BClO₃ 276.52 3-Me, 4-OCH₂C₆H₄Cl Higher molecular weight; potential lipophilicity due to chlorophenyl group
4-Amino-3-fluorophenylboronic acid hydrochloride C₆H₈BClFNO₂ 195.40 3-F, 4-NH₂ Enhanced polarity due to amino and fluorine groups; used in peptide synthesis
Hypothesized [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid C₁₁H₁₈BNO₄S ~287.15* 3-Me, 4-(Et₂NSO₂) Predicted lower solubility in aqueous media due to bulky diethylsulfamoyl group

*Estimated based on substituent contributions.

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂NEt₂) enhance boronic acid reactivity in cross-coupling reactions. For example, 4-CF₃PhB(OH)₂ and 2,4-F₂PhB(OH)₂ improved glycosylation yields by 51% and 46%, respectively, compared to electron-donating substituents . The diethylsulfamoyl group may similarly activate the boronic acid for Suzuki reactions.
  • Solubility : Bulky hydrophobic groups (e.g., 4-propan-2-yloxyphenyl in ) reduce aqueous solubility, leading to precipitation in biological assays . The diethylsulfamoyl group, while polar, may also limit solubility due to its size.
Antiproliferative Effects:
  • 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) demonstrated potent antiproliferative activity, likely due to interactions with cellular targets like tubulin .
  • Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibited tubulin polymerization (IC₅₀ = 21–22 µM) and induced apoptosis in cancer cells . The diethylsulfamoyl group’s steric bulk may hinder similar interactions unless optimized.
Sensing and Binding:
  • Diboronic acids with methoxyethyl groups () showed strong inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The diethylsulfamoyl group’s Lewis acidity could enhance similar enzyme interactions.
  • Azobenzene boronic acids () demonstrated reversible diol binding modulated by light, suggesting applications in smart materials. Substituent polarity and steric effects are critical for binding affinity.

Biological Activity

[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound exhibits unique interactions with biological macromolecules, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BNO3S. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other polyol compounds, facilitating its role in various biological processes.

Boronic acids, including this compound, are recognized for their ability to interact with enzymes and proteins through the formation of boronate esters. This interaction can modulate enzyme activity, making them useful in drug design. The diethylsulfamoyl group enhances solubility and may influence the compound's pharmacokinetic properties.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that boronic acids can act as inhibitors of proteasomes, which play a crucial role in protein degradation. This inhibition can lead to the accumulation of regulatory proteins, potentially influencing cell cycle progression and apoptosis.

Antimicrobial Properties

Preliminary data suggest that this compound exhibits antimicrobial activity against various pathogens. Boronic acids have been noted for their ability to disrupt bacterial cell wall synthesis and function as effective agents against resistant strains of bacteria.

Anti-cancer Potential

The compound's mechanism of action also points towards potential anti-cancer applications. By inhibiting proteasomal activity, it may induce apoptosis in cancer cells. Additionally, boronic acids have been explored for their ability to target specific cancer-related proteins.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits proteasome activity
AntimicrobialEffective against Gram-positive bacteria
Anti-cancerInduces apoptosis in cancer cell lines

Case Study: Proteasome Inhibition

A study investigated the effects of various boronic acids on proteasome activity in human cancer cell lines. The results indicated that this compound significantly reduced proteasome activity, leading to increased levels of p53 and other tumor suppressor proteins. This suggests a potential mechanism for its anti-cancer effects.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, and how can purity be optimized?

  • Methodology:

  • Suzuki-Miyaura Cross-Coupling: Use aryl halides and palladium catalysts to introduce the boronic acid group .
  • Protodeboronation: Modify existing boronic esters via hydrolysis under acidic or basic conditions .
  • Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and 1^1H NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Guidelines:

  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis .
  • Exposure Mitigation: Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate and adsorb with inert material .
  • First Aid: If inhaled, move to fresh air; if ingested, rinse mouth and seek medical attention. Provide SDS to healthcare providers .

Q. How does the diethylsulfamoyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight:

  • The electron-withdrawing sulfamoyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the diethyl group may reduce coupling efficiency with bulky substrates. Optimize using Pd(OAc)2_2/SPhos ligand systems .

Advanced Research Questions

Q. What experimental strategies can quantify the binding kinetics of this boronic acid with diol-containing biomolecules?

  • Techniques:

  • Stopped-Flow Spectrophotometry: Monitor rapid binding (millisecond resolution) with fluorescent tags (e.g., Alizarin Red S) at physiological pH .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, Ka_a) for sugar binding (e.g., fructose, glucose) .
  • 1^1H NMR Titration: Track chemical shift changes in D2_2O to calculate binding constants (Ka_a) at varying pH levels .

Q. How do structural modifications (e.g., sulfamoyl vs. methoxy groups) affect binding selectivity in physiological environments?

  • Comparative Analysis:

  • The diethylsulfamoyl group increases acidity (lower pKa_a) of the boronic acid, promoting faster diol binding at pH 7.4 compared to electron-donating groups (e.g., methoxy). Test via competitive assays with sialic acid vs. glucose .
  • pH-Dependent Binding: Use buffered solutions (pH 5.5–8.0) to map affinity trends. For example, binding to sialic acid peaks at pH 6.5–7.0 due to optimal boronate-diolate formation .

Q. What computational tools are effective for predicting interactions between this compound and therapeutic targets (e.g., SARS-CoV-2 proteases)?

  • In Silico Approaches:

  • Molecular Docking (AutoDock Vina): Screen against viral protease active sites (PDB: 6LU7) to assess binding poses and ΔG values .
  • DFT Calculations (Gaussian): Optimize geometry and calculate Fukui indices to identify reactive sites for covalent binding .
  • MD Simulations (GROMACS): Simulate stability of boron-enzyme complexes over 100 ns trajectories to evaluate residence time .

Contradictions and Limitations in Existing Data

  • Synthetic Yields: Protodeboronation () may yield <50% for sterically hindered derivatives, conflicting with idealized protocols. Optimize via microwave-assisted synthesis .
  • Binding Affinities: Reported Ka_a values for similar boronic acids vary by 2–3 orders of magnitude depending on assay conditions (e.g., ionic strength, buffer type) . Standardize using phosphate buffer (100 mM, pH 7.4) for consistency.

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